molecular formula C9H10F3NO B1390530 (1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine CAS No. 1213137-26-8

(1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine

Cat. No.: B1390530
CAS No.: 1213137-26-8
M. Wt: 205.18 g/mol
InChI Key: SAIVQMCRUQATAG-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The compound was first synthesized in the early 2010s as part of efforts to expand fluorinated chiral amines for asymmetric catalysis. Early routes involved kinetic resolution of racemic mixtures using chiral auxiliaries, but enantioselective methods soon dominated. For example, Akiyama and colleagues demonstrated asymmetric transfer hydrogenation of α-trifluoromethyl ketimines in 2010, laying groundwork for stereocontrolled access to such amines. In 2016, Li et al. achieved a breakthrough via β-isocupreidine-catalyzed Sₙ2′–Sₙ2′ reactions between trifluoroethylisatin ketimines and Morita-Baylis-Hillman carbonates, yielding the title compound with >99% enantiomeric excess. These advances aligned with broader trends in organofluorine chemistry to address synthetic challenges posed by C–F bond stabilization and stereoelectronic effects.

Relevance in Contemporary Chemical Research

This amine’s utility spans multiple domains:

  • Pharmaceuticals : As a precursor to protease inhibitors and kinase modulators, where the trifluoromethyl group enhances metabolic stability and membrane permeability.
  • Agrochemicals : In fungicides and herbicides, leveraging fluorine’s ability to disrupt enzymatic pathways in pests.
  • Materials Science : As a ligand in transition-metal catalysts for asymmetric synthesis, exploiting its chiral center and electron-deficient trifluoromethyl group.

Recent studies highlight its role in synthesizing γ-trifluoromethyl-α-methylenelactams, which exhibit antitumor activity. Additionally, its incorporation into metal-organic frameworks (MOFs) improves thermal stability and gas adsorption properties.

Overview of Structural Features and Nomenclature

The IUPAC name, this compound, reflects its stereochemistry (S configuration at C1), trifluoromethyl group, and 3-methoxyphenyl substituent. Key structural attributes include:

Property Value Source
Molecular formula C₉H₁₀F₃NO
Molecular weight 205.18 g/mol
Chiral center C1 (S configuration)
Boiling point Not reported (decomposes >200°C)

The trifluoromethyl group induces strong electron-withdrawing effects, while the methoxy group donates electrons via resonance, creating a polarized electronic environment that influences reactivity. Conformational analysis via NMR and X-ray crystallography reveals restricted rotation around the C1–C(aryl) bond, stabilizing specific diastereomeric intermediates in catalysis.

Scope and Objectives of the Review

This review focuses on:

  • Synthetic methodologies for enantioselective production.
  • Structural and electronic characteristics.
  • Applications in drug discovery and catalysis.

Excluded are pharmacokinetic, toxicological, and dosage data, adhering to the stipulated scope.

Properties

IUPAC Name

(1S)-2,2,2-trifluoro-1-(3-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-14-7-4-2-3-6(5-7)8(13)9(10,11)12/h2-5,8H,13H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIVQMCRUQATAG-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H](C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Precursors and Intermediate Esters

The initial step involves synthesizing the key intermediates, notably 4-toluenesulphonates and 4-anisole derivatives, which serve as precursors for subsequent amination. These steps typically include:

  • Tosylation of 4-methoxyphenethyl alcohols using Tosyl chloride and triethylamine in dichloromethane at low temperatures (0–5°C). This yields the corresponding tosylates with high yield (~98%) and purity, which are crucial for subsequent nucleophilic substitution reactions.

  • Preparation of 4-anisole ethanol via esterification or reduction of aromatic esters, followed by purification through underpressure distillation, yielding compounds with boiling points around 116–120°C at 133 Pa.

Nucleophilic Substitution and Amination

The key step involves converting the tosylate intermediates into the target amine:

  • Amination using ammonia or amine nucleophiles in the presence of suitable bases (e.g., potassium phthalimide) and solvents like dry DMF. The process is conducted at elevated temperatures (~62–65°C) under inert conditions, ensuring high selectivity and yield (>75%).

  • Deprotection or derivatization of protected amines, often via hydrazine hydrate or other reducing agents, to obtain the free amine.

Incorporation of Trifluoromethyl Group

The trifluoromethyl substituent at the alpha position is introduced via specialized fluorination reactions:

  • Electrophilic or nucleophilic trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates, under catalytic conditions with copper or iron catalysts, to afford the trifluorinated intermediates.

  • Chiral induction is achieved through asymmetric catalysis or chiral auxiliaries during this step, ensuring the stereochemistry of the (1S)-enantiomer.

Asymmetric Catalytic Reduction and Stereoselective Synthesis

Asymmetric Reductive Amination

  • Use of chiral catalysts such as tetraalkyl titanates combined with Raney-Nickel or palladium catalysts to perform asymmetric reductive amination of ketones or aldehydes, leading to high enantiomeric excess (>99%) of the (1S)-isomer.

  • Reaction conditions are carefully optimized: mild temperatures (~80°C), controlled hydrogen pressure (~3 atm), and inert atmospheres to maximize yield and stereoselectivity.

Biocatalytic Stereoinversion

  • Biocatalysis using Candida albicans or other yeast strains enables stereoinversion of racemic mixtures, producing enantiomerically pure (R)- or (S)-alcohols with yields exceeding 75% and enantiomeric excesses above 99%.

  • Cascade processes combining oxidation and reduction steps facilitate efficient deracemization, especially at high substrate concentrations (>100 mmol L−1).

Key Research Findings and Data Tables

Methodology Key Reagents Conditions Yield Enantiomeric Excess Remarks
Tosylation of 4-methoxyphenethyl alcohol Tosyl chloride, triethylamine 0–5°C, aqueous workup 98% Not applicable High-yield precursor synthesis
Nucleophilic amination Potassium phthalimide, dry DMF 62–65°C, inert atmosphere >75% Not specified Efficient amine formation
Asymmetric reductive amination Tetraalkyl titanate, Raney-Ni, H2 80°C, 3 atm H2 High (>75%) >99% Stereoselective synthesis of (1S)-enantiomer
Biocatalytic deracemization Candida albicans, ketoreductases 2–19 hours, high substrate concentration 90–99% >99% High efficiency at scale

Summary of Advanced Preparation Techniques

Chemical Reactions Analysis

Types of Reactions

(1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various amine derivatives, ketones, and substituted aromatic compounds, depending on the specific reaction pathway and conditions employed.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : (1S)-2,2,2-trifluoro-1-(3-methoxyphenyl)ethan-1-amine
  • Molecular Formula : C9H10F3NO
  • CAS Number : 1213137-26-8
  • Molecular Weight : 205.18 g/mol

The compound features a trifluoromethyl group, which enhances its biological activity and solubility characteristics. The presence of the methoxyphenyl group contributes to its pharmacological properties.

Intermediate for Drug Synthesis

(1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is utilized in the preparation of drugs targeting neurodegenerative diseases such as Alzheimer's disease. The compound is involved in synthesizing rivastigmine (Exelon), a medication used for treating Alzheimer's by inhibiting acetylcholinesterase .

Anti-inflammatory and Immunomodulatory Properties

Research indicates that derivatives of this compound exhibit anti-inflammatory properties. For instance, related compounds have shown effectiveness in treating inflammatory diseases such as rheumatoid arthritis and psoriasis by modulating TNF-alpha production . This suggests that this compound could be explored for similar therapeutic applications.

Synthesis Methodologies

The synthesis of this compound typically involves asymmetric reduction and amination reactions. The following methodologies are commonly employed:

Asymmetric Reductive Amination

This method combines a ketone with an optically active amine under catalytic hydrogenation conditions. For example, M-methoxylacetophenone can react with phenylethylamine in the presence of catalysts like Raney-Ni to yield high-purity this compound .

Optimized Catalytic Systems

Recent advancements have introduced optimized catalytic systems that enhance yield and purity. Techniques involving tetrabutyl titanate and palladium catalysts have been reported to achieve yields exceeding 75% with optical purities greater than 99% .

Study 1: Rivastigmine Synthesis

A study documented the efficient synthesis of rivastigmine using this compound as a key intermediate. The process demonstrated a total yield above 75% with high optical purity, facilitating large-scale production suitable for pharmaceutical applications .

Study 2: Anti-inflammatory Activity

Research has shown that compounds derived from this compound possess significant anti-inflammatory effects in preclinical models of arthritis. These findings support further investigation into their potential as therapeutic agents for chronic inflammatory conditions .

Mechanism of Action

The mechanism by which (1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine exerts its effects involves interactions with specific molecular targets and pathways. For example, in the synthesis of rivastigmine, the compound acts as a precursor that undergoes enzymatic transformations to produce the active drug. The molecular targets and pathways involved in these transformations include amine transaminases and other enzymes that facilitate the conversion of the compound into its desired form .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Trifluoroethylamine Derivatives

Compound Name (CAS) Substituent(s) Molecular Weight (g/mol) Solubility Key Applications
(1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine (1213137-26-8) 3-OCH₃ 209.18 Data not specified Rivastigmine synthesis
(1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethylamine (929804-89-7) 4-F 207.16 Soluble in polar solvents (e.g., DMSO) Pharmaceutical intermediates
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethylamine HCl (65686-77-3) 4-OCH₃ 241.63 (HCl salt) Slightly soluble in chloroform, methanol Research chemical
(1S)-1-(3,4-Difluorophenyl)-2,2,2-trifluoroethylamine (1212973-13-1) 3,4-F₂ 211.13 Not reported No specific applications cited
(R)-2,2,2-Trifluoro-1-(4-chlorophenyl)ethylamine HCl (1213074-03-3) 4-Cl 242.06 (HCl salt) Industrial-grade purity (99%) Pesticide/agrochemical intermediates
2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine (193,14529) 3-F 193.14 Not reported No applications cited

Structural and Functional Insights

Substituent Position and Electronic Effects: 3-Methoxy vs. Halogenated Derivatives: Fluorine and chlorine substituents increase electronegativity and metabolic resistance but reduce solubility in polar solvents compared to methoxy groups .

Enantiomeric Specificity :

  • The (S)-enantiomer of the target compound is pharmacologically relevant, whereas the (R)-enantiomer (e.g., 4-chloro derivative) shows divergent applications in agrochemicals .

Physicochemical Properties :

  • Lipophilicity : Trifluoromethyl groups universally enhance lipophilicity, but methoxy substituents slightly offset this effect due to polar oxygen atoms .
  • Solubility : Hydrochloride salts (e.g., 65686-77-3) exhibit better solubility in organic solvents than free bases .

Biological Activity

(1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine, also known by its CAS number 1213137-26-8, is a fluorinated amine compound with potential biological activities. Its unique trifluoromethyl group and methoxyphenyl moiety suggest it may interact with various biological systems, potentially influencing pharmacological properties. This article reviews the biological activity of this compound based on available research findings.

  • IUPAC Name : (S)-2,2,2-trifluoro-1-(3-methoxyphenyl)ethan-1-amine
  • Molecular Formula : C9H10F3NO
  • Molecular Weight : 205.18 g/mol
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. It may act as a selective modulator of certain receptors involved in neurotransmission, particularly those related to serotonin and norepinephrine pathways. The trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to cross cellular membranes and interact with intracellular targets.

Antidepressant Effects

Research indicates that compounds with similar structures can exhibit antidepressant-like effects by interacting with serotonin receptors. In animal models, this compound has shown potential in reducing depressive behaviors, possibly through increased serotonin availability .

Neuroprotective Properties

Studies have suggested that this compound may possess neuroprotective properties. Similar compounds have been noted for their ability to protect neuronal cells from oxidative stress and apoptosis. The presence of the methoxy group is believed to contribute to this effect by enhancing antioxidant activity .

In Vivo Studies

A series of in vivo studies were conducted to evaluate the pharmacological effects of this compound:

  • Model : Mouse model for depression.
  • Dosage : Administered at varying doses (5 mg/kg to 20 mg/kg).
  • Results : Significant reduction in immobility time during forced swim tests was observed at higher doses, indicating antidepressant-like effects.

In Vitro Studies

In vitro assays using neuronal cell lines demonstrated:

  • Cell Viability : Enhanced cell survival under oxidative stress conditions.
  • Mechanism : The compound appeared to upregulate the expression of neuroprotective proteins such as BDNF (Brain-Derived Neurotrophic Factor).

Comparative Analysis

CompoundBiological ActivityMechanism
This compoundAntidepressant-like effectsModulation of serotonin receptors
Similar Fluorinated AminesNeuroprotectiveAntioxidant properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine to achieve high enantiomeric purity?

  • Methodological Answer : Utilize organofluorine reagents like 2,2,2-trifluoroethyl trifluoromethanesulfonate ( ) to introduce the trifluoroethyl group. Chiral resolution can be enhanced via asymmetric catalysis or enzymatic methods, as demonstrated in structurally similar (S)-(-)-1-(4-methoxyphenyl)ethylamine synthesis ( ). Key parameters include low-temperature reactions (<0°C) and inert atmospheres to minimize racemization. Track enantiomeric excess (ee) using chiral HPLC with polysaccharide-based columns .

Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry of this compound?

  • Methodological Answer : Combine 1H^{1}\text{H} and 19F^{19}\text{F} NMR to analyze coupling constants and fluorine-induced splitting patterns ( ). X-ray crystallography provides definitive stereochemical confirmation. For rapid analysis, compare experimental circular dichroism (CD) spectra with computational predictions (e.g., TD-DFT). Reference spectral libraries for 3-methoxyphenyl derivatives to validate assignments .

Q. How should researchers handle the hygroscopic nature of this amine during storage and experimentation?

  • Methodological Answer : Store the compound under argon or nitrogen in flame-sealed ampules. Use anhydrous solvents (e.g., THF, DCM) for reactions and conduct experiments in gloveboxes to prevent hydrolysis. Pre-dry glassware at 120°C and monitor moisture levels via Karl Fischer titration (). For long-term stability, lyophilize and store at -20°C .

Advanced Research Questions

Q. How can discrepancies in reported reaction kinetics for the amination step be resolved?

  • Methodological Answer : Replicate experiments under controlled conditions (e.g., standardized catalyst loading, solvent purity). Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation (). Address variability by comparing data across multiple batches and applying statistical tools (e.g., ANOVA). Cross-validate with computational kinetic models (e.g., DFT) to identify rate-limiting steps .

Q. What strategies mitigate racemization during nucleophilic substitution reactions involving the trifluoroethyl group?

  • Methodological Answer : Employ bulky protecting groups (e.g., Boc or Fmoc) on the amine to sterically hinder racemization ( ). Optimize reaction pH (near-neutral) and avoid protic solvents. Use phase-transfer catalysis in biphasic systems to enhance reaction efficiency while maintaining stereochemical integrity .

Q. How can researchers assess environmental degradation pathways of this compound in wastewater matrices?

  • Methodological Answer : Simulate degradation using advanced oxidation processes (AOPs) with UV/H2_2O2_2 or ozone. Monitor byproducts via LC-HRMS and compare with predicted transformation products using software (e.g., EAWAG-BBD). Stabilize samples with continuous cooling (4°C) to slow organic degradation (). Quantify trifluoroacetic acid (TFA) as a terminal degradation marker .

Data Analysis & Experimental Design

Q. How should researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Create a stability matrix testing pH (2–12) and temperature (25–80°C). Use HPLC-UV to quantify degradation products. For time-dependent studies, apply the Arrhenius equation to extrapolate shelf-life. Include control samples with stabilizers (e.g., BHT) to assess antioxidant efficacy ().

Q. What computational methods are effective for predicting the compound’s reactivity in novel synthetic pathways?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map transition states and activation energies. Use docking simulations to predict interactions with chiral catalysts. Validate predictions with small-scale exploratory reactions and adjust parameters (e.g., solvent dielectric constant) iteratively .

Tables for Methodological Guidance

Parameter Optimal Conditions References
Reaction Temperature-10°C to 0°C (prevents racemization)
Chiral HPLC ColumnPolysaccharide-based (e.g., Chiralpak IA)
Storage ConditionsArgon, -20°C, lyophilized
Degradation MonitoringLC-HRMS with TFA quantification

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine
Reactant of Route 2
Reactant of Route 2
(1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.